molecular formula C19H20BrClN2OS B12709182 Imidazo(2,1-b)thiazol-3-ol, 3-(4-bromophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride CAS No. 86346-88-5

Imidazo(2,1-b)thiazol-3-ol, 3-(4-bromophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride

Cat. No.: B12709182
CAS No.: 86346-88-5
M. Wt: 439.8 g/mol
InChI Key: SQPXRPVMGQOQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo(2,1-b)thiazol-3-ol, 3-(4-bromophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazo-thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo-thiazole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the bromophenyl and phenylethyl groups via nucleophilic or electrophilic substitution reactions.

    Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Imidazo(2,1-b)thiazol-3-ol derivatives have been studied for various scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)thiazol-3-ol derivatives involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in disease pathways.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Pathways Involved: Key pathways may include those related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Known for their biological activities and medicinal applications.

    Thiazole Derivatives: Widely studied for their antimicrobial and anticancer properties.

    Benzimidazole Derivatives: Used in various therapeutic areas, including antiparasitic and antifungal treatments.

Uniqueness

Imidazo(2,1-b)thiazol-3-ol, 3-(4-bromophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride stands out due to its unique structural features and potential for diverse biological activities. Its combination of imidazo-thiazole core with bromophenyl and phenylethyl groups may confer specific interactions with molecular targets, leading to distinct pharmacological profiles.

Properties

CAS No.

86346-88-5

Molecular Formula

C19H20BrClN2OS

Molecular Weight

439.8 g/mol

IUPAC Name

3-(4-bromophenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride

InChI

InChI=1S/C19H19BrN2OS.ClH/c20-16-9-7-15(8-10-16)19(23)17(24-18-21-12-13-22(18)19)11-6-14-4-2-1-3-5-14;/h1-5,7-10,17,23H,6,11-13H2;1H

InChI Key

SQPXRPVMGQOQBD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)SC(C2(C3=CC=C(C=C3)Br)O)CCC4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.